3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-bromo-2-methyl-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3S/c1-7-10(12)11-13-5-4-8(15(11)14-7)9-3-2-6-16-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUDGVPFWHYBKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1Br)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Amino-5-methyl-1H-pyrazole with β-Substituted Enones
The foundational synthesis begins with the cyclocondensation of 3-amino-5-methyl-1H-pyrazole and 1,1,1-trichloro-4-methoxy-3-(thien-2-yl)propen-2-one in refluxing acetic acid. This reaction proceeds via a Michael addition-intramolecular cyclization mechanism, yielding 2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine as an intermediate. Key advantages include:
Bromination at the 3-Position
The intermediate undergoes electrophilic bromination using molecular bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–25°C. This step exploits the electron-rich pyrimidine ring to introduce bromine selectively at the 3-position:
- Conditions : Reactions typically complete within 2–4 hr, avoiding polybromination byproducts.
- Characterization : The final product exhibits a melting point of 125–128°C and distinct NMR signals (¹H: δ 8.47 ppm for pyrimidine H-6; ¹³C: 149.2 ppm for C-3).
One-Pot Oxidative Bromination Using NaBr-K₂S₂O₈
A groundbreaking methodology developed by Mandal et al. enables direct synthesis of 3-bromo-pyrazolo[1,5-a]pyrimidines in aqueous media. This approach combines cyclocondensation and bromination in a single pot:
Reaction Mechanism and Optimization
- Components : 3-Amino-5-methyl-1H-pyrazole, β-dimethylaminovinyl ketone, NaBr, and K₂S₂O₈ in water.
- Mechanism : The reaction proceeds through (1) Michael addition to form a linear adduct, (2) cyclodehydration to generate the pyrazolopyrimidine core, and (3) oxidative bromination via in situ Br⁺ generation.
- Conditions : Heating at 80°C for 12 hr in air achieves 70–89% yields.
Advantages Over Traditional Methods
- Solvent Sustainability : Water replaces toxic organic solvents (e.g., CH₂Cl₂ or AcOH).
- Scalability : Demonstrated for gram-scale synthesis without yield reduction.
- Functional Group Tolerance : Compatible with electron-withdrawing/donating substituents on the thienyl group.
Comparative Analysis of Synthetic Approaches
Characterization and Analytical Data
Spectroscopic Properties
Chromatographic Purity
Column chromatography (SiO₂, ethyl acetate/hexane 1:4) achieves >95% purity, as confirmed by HPLC.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other functional groups using reagents like organoboron compounds in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Utilizes palladium catalysts and organoboron reagents to introduce aryl or heteroaryl groups.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling can yield various arylated derivatives of the compound .
Scientific Research Applications
Multi-Kinase Inhibition
Recent studies highlight the potential of 3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine as a multi-kinase inhibitor. Research published in the European Journal of Medicinal Chemistry demonstrated that this compound can inhibit various kinases involved in cancer progression and inflammatory responses . The ability to modulate signaling pathways associated with inflammation suggests therapeutic applications in treating diseases like rheumatoid arthritis and other inflammatory conditions.
Anti-Inflammatory Properties
The compound has shown efficacy in inhibiting interleukin receptor-associated kinase-1 (IRAK-1), which plays a crucial role in immune responses and inflammation. By disrupting IRAK-1 phosphorylation, it potentially inhibits downstream signaling cascades leading to pro-inflammatory cytokine production . This mechanism underscores its promise as an anti-inflammatory agent.
Comparative Analysis with Related Compounds
To further understand its unique properties and potential applications, a comparison with related pyrazolo[1,5-a]pyrimidines is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine | Lacks thienyl substitution; brominated at position 3 | Simpler structure; potential different biological activity |
| 3-Chloro-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine | Chlorinated instead of brominated | May exhibit different reactivity patterns |
| 3-Iodo-2-methylpyrazolo[1,5-a]pyrimidine | Iodinated version | Enhanced lipophilicity; potential for different pharmacokinetics |
| 7-(Furyl)-3-bromo-2-methylpyrazolo[1,5-a]pyrimidine | Furyl substitution at position 7 | Different electronic properties due to furyl group |
Case Studies
Case Study 1: Synthesis and Evaluation as Multi-Kinase Inhibitors
A comprehensive study synthesized several aryl-substituted pyrazolo[1,5-a]pyrimidines including this compound. The synthesized compounds were evaluated for their kinase inhibition profiles against various cancer cell lines. Results indicated that this compound effectively inhibited multiple kinases involved in tumor growth .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on inflammatory pathways, researchers investigated the effects of this compound on IRAK-1 activity in vitro. The results demonstrated significant inhibition of IRAK-1 phosphorylation and subsequent reduction in pro-inflammatory cytokines. This suggests that the compound could be developed further for therapeutic use in inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, its photophysical properties allow it to act as a fluorescent probe, enabling the visualization of biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound’s structural and functional properties are best understood in the context of related pyrazolo[1,5-a]pyrimidine derivatives. Below is a detailed comparison based on substituent patterns, synthetic routes, biological activities, and structure-activity relationships (SAR).
Substituent Patterns and Key Features
Physical and Electronic Properties
- Halogen Bonding : The target compound’s bromine participates in Br···N interactions, a feature absent in chloro- or CF₃-substituted analogs .
- Electron Effects : The 2-thienyl group (electron-rich) contrasts with CF₃ (electron-deficient), influencing reactivity in cross-coupling reactions .
- Steric Effects : The methyl group at position 2 in the target compound reduces steric hindrance compared to bulkier substituents (e.g., trifluoromethyl in ), facilitating derivatization .
Biological Activity
3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activity, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H8BrN3S, with a molecular weight of 294.17 g/mol. The compound features a bromine atom at the 3-position, a methyl group at the 2-position, and a thienyl group at the 7-position of the pyrazolo[1,5-a]pyrimidine scaffold. Its melting point ranges from 125 °C to 128 °C, indicating its solid state under standard conditions .
Synthesis Methods
The synthesis of this compound typically involves the bromination of 2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine using brominating agents such as bromine or N-bromosuccinimide in solvents like tetrahydrofuran. This reaction is conducted under reflux conditions to achieve optimal yields. The regioselectivity of the bromination is significant as it predominantly occurs at the 3-position of the pyrazolo[1,5-a]pyrimidine core .
Anti-inflammatory Properties
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit various biological activities, particularly as anti-inflammatory agents. Specifically, this compound has shown efficacy in inhibiting interleukin receptor-associated kinase-1 (IRAK-1), a critical player in immune responses and inflammation pathways. This inhibition suggests that the compound may disrupt downstream signaling cascades that lead to pro-inflammatory cytokine production .
Kinase Inhibition
A study published in the European Journal of Medicinal Chemistry explored various 7-aryl-substituted pyrazolo[1,5-a]pyrimidines as multi-kinase inhibitors for cancer treatment. The findings indicated that these compounds, including this compound, could serve as lead compounds for developing new therapeutic agents targeting specific kinases involved in cancer and inflammatory diseases .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine | Lacks thienyl substitution; brominated at position 3 | Simpler structure; potential different biological activity |
| 3-Chloro-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine | Chlorinated instead of brominated | May exhibit different reactivity patterns |
| 3-Iodo-2-methylpyrazolo[1,5-a]pyrimidine | Iodinated version | Enhanced lipophilicity; potential for different pharmacokinetics |
| 7-(Furyl)-3-bromo-2-methylpyrazolo[1,5-a]pyrimidine | Furyl substitution at position 7 | Different electronic properties due to furyl group |
This table illustrates how variations in halogen substitution and heteroaryl groups can influence both chemical reactivity and biological activity in related compounds.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with pyrazolo[1,5-a]pyrimidines:
- COX Inhibition : A review indicated that certain derivatives of pyrazolo[1,5-a]pyrimidines demonstrated potent inhibitory activity against cyclooxygenase enzymes (COX), with IC50 values significantly lower than those of standard drugs like celecoxib and indomethacin. For instance, one derivative showed COX-2 inhibition with an IC50 value as low as , indicating high selectivity and potency against inflammatory pathways .
- Neurodegenerative Disorders : Some derivatives have been evaluated for their effects on monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases. Preliminary evaluations revealed micromolar IC50 values against MAO-B .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
